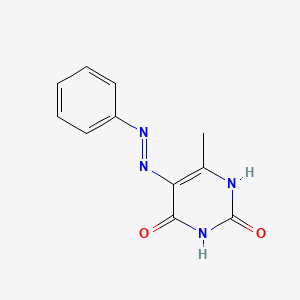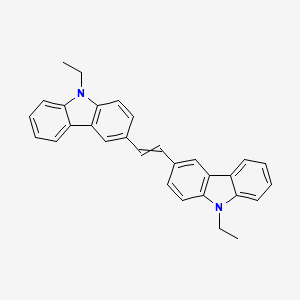
3,3'-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is a compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. This particular compound features a vinyl linkage between two carbazole units, enhancing its conjugation and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) typically involves the reaction of 9-ethylcarbazole with a suitable vinylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck coupling reaction, where 9-ethylcarbazole is reacted with a vinyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the reactive sites of the carbazole units.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) has a wide range of scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photonics: Employed in the development of photonic devices, including lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential anticancer, antibacterial, and antioxidant activities.
Industrial Applications: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is primarily based on its ability to participate in electron transfer processes. The vinyl linkage between the carbazole units facilitates intramolecular charge transfer, enhancing its electronic properties . This compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Ethene-1,2-diyl)bis(9H-carbazole): Lacks the ethyl substituent, resulting in different electronic properties.
3,3’-(Ethene-1,2-diyl)bis(9-methyl-9H-carbazole): Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
3,3’-(Ethene-1,2-diyl)bis(9-phenyl-9H-carbazole): Features a phenyl group, leading to altered photophysical properties.
Uniqueness
3,3’-(Ethene-1,2-diyl)bis(9-ethyl-9H-carbazole) is unique due to its specific electronic and photophysical properties, which are influenced by the ethyl substituent and the vinyl linkage. These characteristics make it particularly suitable for applications in organic electronics and photonics .
Propiedades
Número CAS |
15332-17-9 |
|---|---|
Fórmula molecular |
C30H26N2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
9-ethyl-3-[2-(9-ethylcarbazol-3-yl)ethenyl]carbazole |
InChI |
InChI=1S/C30H26N2/c1-3-31-27-11-7-5-9-23(27)25-19-21(15-17-29(25)31)13-14-22-16-18-30-26(20-22)24-10-6-8-12-28(24)32(30)4-2/h5-20H,3-4H2,1-2H3 |
Clave InChI |
FHKOSYPSIZGMPI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
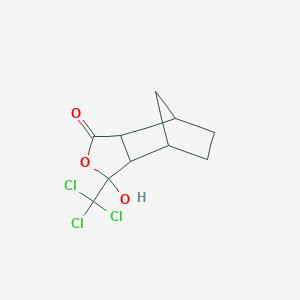
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

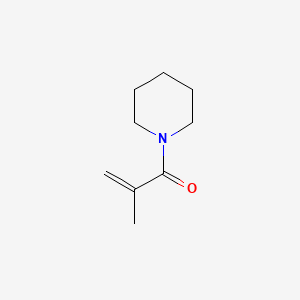
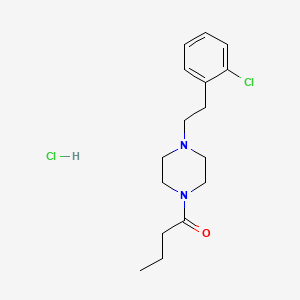
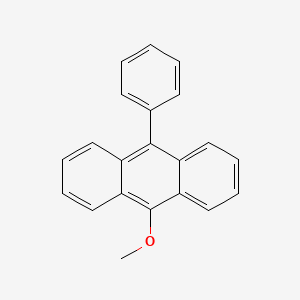

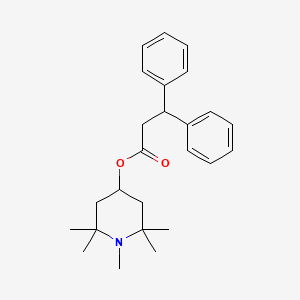
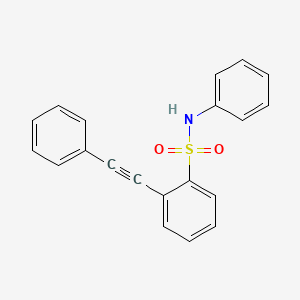
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)

